molecular formula C17H17N3O3 B2791400 1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097913-48-7

1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No. B2791400
CAS RN: 2097913-48-7
M. Wt: 311.341
InChI Key: HDZQXNFIULGEMW-UHFFFAOYSA-N
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Description

Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of indole derivatives often involves Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

Indole derivatives with iodine at position 3 have been studied using cross-coupling reactions. The Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings afforded a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, one indole derivative has a molecular formula of C 17 H 14 N 3 O 2 Cl; yield: (89%); melting point: 211–213°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . They could potentially be used in the treatment of diseases caused by viruses, such as influenza .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . They could be used in the development of drugs for treating inflammatory diseases.

Anticancer Activity

Indole derivatives have shown anticancer activity . They could be used in the development of new anticancer drugs.

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity . They could potentially be used in the treatment of HIV/AIDS.

Antioxidant Activity

Indole derivatives possess antioxidant properties . They could be used in the development of drugs for diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . They could be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity . They could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity . They could be used in the development of drugs for the treatment of diabetes.

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and target. For example, some indole derivatives have shown inhibitory activity against influenza A .

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on their specific structure. Some indole derivatives are used in commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena . In particular, the derivatives of 2-cyanoindoles gained considerable attention in recent years because of their great importance in biological sciences .

properties

IUPAC Name

1-[[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-15-5-6-16(22)20(15)10-11-8-19(9-11)17(23)14-7-12-3-1-2-4-13(12)18-14/h1-4,7,11,18H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZQXNFIULGEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

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